6-((2-Methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-((2-Methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and are widely studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a pyridazine ring, makes it a valuable scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Another approach includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis .
Industrial Production Methods
Industrial production of this compound may involve scalable microwave-mediated reactions, which offer advantages such as shorter reaction times and higher yields. The use of enaminonitriles and benzohydrazides in a tandem reaction under microwave conditions has been demonstrated to be effective for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-((2-Methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
6-((2-Methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-((2-Methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
Uniqueness
6-((2-Methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the methylsulfanyl group enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development.
Properties
IUPAC Name |
6-[(2-methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5S/c1-13-4-2-3-5-15(13)12-24-17-7-6-16-20-21-18(23(16)22-17)14-8-10-19-11-9-14/h2-11H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNOTIQOPXKWEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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